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Title: 4-Chloropyridazin-3-amine (CAS 1353101-17-3): Structural Properties, Synthetic
Methodologies, and Applications in Drug Discovery

Executive Summary

4-Chloropyridazin-3-amine is a highly versatile halogenated heterocyclic building block critical
to modern medicinal chemistry. Featuring an electron-deficient pyridazine core functionalized
with adjacent amino and chloro groups, it serves as a primary scaffold for the synthesis of
complex fused heterocycles—such as diazaindoles—and advanced pharmacophores. This
technical guide provides a comprehensive analysis of its physicochemical properties, field-
proven synthetic protocols, and its mechanistic role in drug development.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of 4-chloropyridazin-3-amine lies in the ortho-relationship between
the electron-donating amino group at C3 and the electron-withdrawing chlorine atom at C4.
This push-pull electronic configuration dictates its regioselectivity in cross-coupling and
nucleophilic substitution reactions.
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Table 1: Physicochemical and Structural Properties

Property Value

Chemical Name 4-Chloropyridazin-3-amine

3-Amino-4-chloropyridazine; 4-Chloro-3-

Synonyms pyridazinamine

CAS Number 1353101-17-3[1]
Molecular Formula C4HACIN3[1]
Molecular Weight 129.55 g/mol [1]
SMILES String NC1=NN=CC=C1CI[1]
Appearance Off-white solid[2]

2-8°C (Cold-chain recommended for long-term

Storage Conditions B
stability)[2]

Synthetic Methodologies: Regioselective Amination

The primary synthetic route to 4-chloropyridazin-3-amine involves the nucleophilic aromatic
substitution (SNAr) of 3,4-dichloropyridazine with ammonia. Due to the electronic asymmetry of
the pyridazine ring, this reaction typically yields a mixture of isomers (4-amino-3-
chloropyridazine and 3-amino-4-chloropyridazine)[3]. The protocol below details the synthesis
and the critical chromatographic separation required to isolate the target compound.

4-Chloropyridazin-3-amine
Minor Fraction (Target Isomer)
. o NH3 / Absolute EtOH Isomeric Mixture Silica Gel - .
S DB twlie ( 0°C to 125°C )_>((SNAr Reaction) Chromatography st URREEId
4-Amino-3-chloropyridazine
(Major Isomer)

Click to download full resolution via product page
Figure 1: Synthetic workflow and isomeric separation of 4-chloropyridazin-3-amine.

Step-by-Step Protocol: Synthesis and Isolation
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» Reagent Preparation: Dissolve 1.0 equivalent of 3,4-dichloropyridazine in absolute ethanol.
Causality: Absolute ethanol is strictly required to prevent the hydrolysis of the highly reactive
chloropyridazine into the corresponding pyridazinone, which would occur rapidly in the
presence of trace water[3].

e Amination: Saturate the solution with anhydrous ammonia gas at 0°C. Causality: Lowering
the temperature to 0°C maximizes the solubility of ammonia gas in the ethanolic solvent,
ensuring a high molar excess of the nucleophile to drive the reaction forward.

e Reaction Execution: Seal the mixture in a pressure tube and heat to 125°C for 6 hours.
Causality: The SNAr on the electron-deficient pyridazine ring requires elevated temperatures
and pressure to overcome the activation energy barrier for the amination of the less reactive
chloro position[3].

e Solvent Removal & Extraction: Cool the reaction to room temperature, evaporate the ethanol
under reduced pressure, and extract the crude residue with boiling ethyl acetate. Causality:
Boiling ethyl acetate selectively dissolves the organic aminated products while leaving
behind the insoluble inorganic ammonium chloride (NH4CI) byproduct, creating a self-
validating initial purification step.

o Chromatographic Separation: Purify the crude mixture via silica gel column chromatography
using an ethyl acetate/methanol (10:1) gradient. Causality: The two isomers exhibit distinct
polarities due to the different hydrogen-bonding capacities of the amino group at the 3-
versus 4-position. Careful fraction collection isolates the target 4-chloropyridazin-3-amine
from the major 4-amino-3-chloropyridazine isomer[3].

Applications in Medicinal Chemistry & Drug
Development

4-Chloropyridazin-3-amine is a critical precursor in the synthesis of advanced therapeutic
agents. Its bifunctional nature allows for sequential cross-coupling and cyclization reactions.

Synthesis of 6,8-Diazaindoles

Diazaindoles are bioisosteres of indoles and purines, frequently utilized in kinase inhibitor
design. 4-Chloropyridazin-3-amine reacts with (2-ethoxyvinyl)boronic acid pinacol ester to
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form 6,8-diazaindole with high yields (up to 88%)[4].

4-Chloropyridazin-3-amine

(2-Ethoxyvinyl)boronic acid

Suzuki-Miyaura Coupling
Pd(dppf)CI2, Base, 90°C

(Vinyl Ether Intermediate)

Acid-Catalyzed Cyclization
(Hydrolysis & Condensation)

6,8-Diazaindole
(Kinase Inhibitor Scaffold)

Click to download full resolution via product page
Figure 2: Two-step synthesis of 6,8-diazaindole via Suzuki-Miyaura coupling and cyclization.
Step-by-Step Protocol: 6,8-Diazaindole Synthesis

o Catalyst Preparation: Load a Schlenk flask with 4-chloropyridazin-3-amine, (2-
ethoxyvinyl)boronic acid pinacol ester, Pd(dppf)CI2, and K2CO3. Causality: The bidentate
dppf ligand provides steric bulk and electron density that stabilizes the palladium
intermediate, preventing catalyst deactivation during the coupling of the electron-deficient
pyridazine[4].

e Cross-Coupling: Add a degassed 1,4-dioxane/water mixture under argon and heat to 90°C
for 12 hours. Causality: The inert argon atmosphere prevents the oxidation of the active
Pd(0) species to inactive Pd(Il) complexes, ensuring efficient catalytic turnover.
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o Cyclization: Treat the resulting intermediate with aqueous HCI. Causality: The acid
hydrolyzes the ethoxyvinyl group to an aldehyde, which subsequently undergoes an
intramolecular condensation with the adjacent amino group at the 3-position to form the
pyrrole ring of the diazaindole[4].

Development of DPPM and Anticancer Pharmacophores

Beyond building blocks, 4-chloropyridazin-3-amine is directly incorporated into complex
pharmacophores like DPPM ([4-[2-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl]-pyridazin-3-
ylmethanone derivatives). DPPM is synthesized by reacting 4-chloropyridazin-3-amine with
3,4-dichlorobenzyl chloride and piperazine[5]. DPPM exhibits significant biological activity,
including the induction of apoptosis in various cancer cell lines, making it a valuable tool
compound for oncology research[5].

Analytical Characterization & Validation Protocols

To ensure scientific integrity and self-validation of the synthesized 4-chloropyridazin-3-amine,
the following analytical suite is mandatory:

e 1H NMR (DMSO-d6): Confirms the regiochemistry. The protons on the pyridazine ring (C5
and C6) will exhibit distinct coupling constants (typically J = 4.5 - 5.0 Hz for ortho coupling).
The broad singlet of the -NH2 group should integrate to 2 protons and disappear upon D20
exchange.

e LC-MS (ESI+): Validates the molecular weight. The mass spectrum must show the[M+H]+
peak at m/z 130.0, with a characteristic 3:1 isotopic pattern at m/z 132.0 confirming the
presence of a single chlorine atom[1].

o HPLC: Ensures purity (>98% required for downstream cross-coupling). A reverse-phase C18
column with a water/acetonitrile gradient (supplemented with 0.1% TFA) is standard for
resolving the target from any residual 4-amino-3-chloropyridazine isomer[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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